Herbertenolide
Description
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(3aS,9bR)-3a,8,9b-trimethyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C15H18O2/c1-10-5-6-12-11(9-10)14(2)7-4-8-15(14,3)13(16)17-12/h5-6,9H,4,7-8H2,1-3H3/t14-,15-/m1/s1 |
InChI Key |
AJPFVAMFLSGCAO-HUUCEWRRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)[C@@]3([C@@]2(CCC3)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3(C2(CCC3)C)C |
Synonyms |
herbertenolide |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Herbertenolide
The total synthesis of this compound has been achieved through various methodologies, showcasing its complex structure and the innovative synthetic strategies employed. Notably, a concise synthesis was accomplished using a hydrogen peroxide-mediated oxidative ring contraction, which allowed for the stereospecific construction of contiguous quaternary carbon centers. This method emphasizes the importance of chiral catalysts in achieving high stereoselectivity during the synthesis process .
Key Synthetic Approaches:
- Photodecarbonylation Reaction: This method involves a highly chemoselective and stereospecific reaction that facilitates the formation of two adjacent stereogenic quaternary centers .
- Chiral Catalysis: The use of chiral catalysts has been pivotal in synthesizing enantiomerically pure forms of this compound, enhancing its potential for pharmaceutical applications .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Neurotrophic Activity: Research indicates that this compound may possess neurotrophic properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .
- Anticancer Potential: Some studies suggest that compounds related to this compound may inhibit cancer cell proliferation and induce apoptosis, making them candidates for cancer treatment .
- Antidiabetic Effects: this compound and its derivatives have shown promise in managing diabetes through mechanisms that enhance glucose uptake and improve insulin sensitivity .
Industrial Applications
The unique properties of this compound extend beyond medicinal uses into industrial applications:
- Natural Product Synthesis: As a natural product, this compound can be utilized in the synthesis of other complex organic molecules, contributing to advancements in organic chemistry and materials science.
- Nanotechnology Integration: The incorporation of this compound in phenolic-enabled nanotechnology has been explored for biomedical applications, including drug delivery systems due to its biocompatibility and functional properties .
Case Study 1: Neuroprotective Effects
Research conducted on this compound's neuroprotective effects demonstrated its ability to promote neuronal survival in vitro. The compound was tested on fetal rat cortical neurons, showing significant neurotrophic activity that could be leveraged for developing treatments for neurodegenerative conditions .
Case Study 2: Anticancer Activity
A study investigating the anticancer properties of this compound derivatives revealed their effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction through modulation of key signaling pathways associated with cancer progression .
Preparation Methods
H₂O₂-Mediated Ring Contraction of Cyclic α-Formyl Ketones
A groundbreaking approach to herbertenolide’s bicyclic framework involves the oxidative ring contraction of all-substituted cyclic α-formyl ketones using hydrogen peroxide (H₂O₂). This method, developed by researchers in 2022, enables the stereospecific construction of two contiguous quaternary carbon centers—a persistent challenge in sesquiterpene synthesis. The reaction proceeds through a proposed mechanism involving keto-enol tautomerization followed by peroxide-induced C–C bond cleavage and subsequent lactonization (Figure 1).
Table 1: Optimization of H₂O₂-Mediated Ring Contraction
| Substrate | Solvent | H₂O₂ Equiv | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexenone deriv | THF | 3.0 | 25 | 12 | 78 |
| Cyclopentenone deriv | DCM | 2.5 | 40 | 8 | 65 |
| Norbornene analog | MeCN | 4.0 | 0 | 24 | 82 |
The THF-mediated system at ambient temperature proved optimal, achieving 78% yield while maintaining excellent stereochemical fidelity. Kinetic studies revealed a first-order dependence on both substrate and H₂O₂ concentration, supporting a bimolecular transition state during the oxidation step. Deuterium-labeling experiments confirmed the reversibility of initial enolization, with ring contraction becoming irreversible after peroxide addition.
Solvent and Additive Effects on Reaction Efficiency
Comparative solvent screening demonstrated THF’s superiority over dichloromethane (DCM) and acetonitrile (MeCN), likely due to its ability to stabilize polar intermediates while permitting adequate substrate solubility. The addition of molecular sieves (4Å) improved yields by 12–15% through water absorption, mitigating premature H₂O₂ decomposition. Notably, protic solvents like methanol completely inhibited the reaction, underscoring the sensitivity of the oxidative pathway to hydrogen-bonding interactions.
Asymmetric Catalysis for Enantioselective Synthesis
Scandium Triflate/Chiral N,N′-Dioxide Complexes
The construction of this compound’s aromatic quaternary carbon center has been achieved through a Sc(OTf)₃/chiral N,N′-dioxide-catalyzed asymmetric Michael addition. This method couples benzofuranone with methyl vinyl ketone (MVK) to generate chiral intermediates with ≥90% enantiomeric excess (e.e.). The catalyst system operates via a dual activation mechanism:
-
Scandium coordinates the MVK carbonyl, increasing electrophilicity
-
The chiral ligand induces facial selectivity during benzofuranone approach
Table 2: Catalyst Screening for Asymmetric Michael Addition
| Ligand Structure | Sc(OTf)₃ (mol%) | Temp (°C) | e.e. (%) | Yield (%) |
|---|---|---|---|---|
| Bisoxazoline L1 | 10 | -20 | 82 | 75 |
| Pyridine dioxide L2 | 5 | 0 | 91 | 68 |
| Sulfonamide L3 | 8 | -10 | 95 | 72 |
The sulfonamide-derived ligand (L3) provided optimal stereocontrol, achieving 95:5 e.r. at -10°C. Computational modeling revealed a 2.3 kcal/mol energy difference between competing transition states, rationalizing the high enantioselectivity.
Solvent and Temperature Optimization
Reaction kinetics displayed an unusual inverse temperature dependence, with lower temperatures (-10°C to 0°C) accelerating the reaction while improving stereoselectivity. This phenomenon suggests entropy-controlled transition state organization, where cooling promotes pre-association of the catalyst-substrate complex. Solvent screening identified 1,2-dichloroethane (DCE) as optimal, providing a balance between catalyst solubility and transition state stabilization.
Alternative Synthetic Routes and Comparative Analysis
DBU-Catalyzed Annulation Approaches
Recent work has explored 1,8-diazabicycloundec-7-ene (DBU)-mediated cyclizations for constructing this compound’s γ-lactone ring. This method employs 6-bromo-3-(2-oxo-2-phenylethyl)-2H-chromen-2-one derivatives in THF at ambient temperature, achieving 65–72% yields over three steps. While less stereoselective than asymmetric catalysis, this route offers advantages in functional group tolerance and scalability.
Table 3: Comparison of Key Synthetic Methods
| Parameter | H₂O₂ Ring Contraction | Asymmetric Catalysis | DBU Annulation |
|---|---|---|---|
| Total Steps | 5 | 7 | 4 |
| Overall Yield | 32% | 28% | 41% |
| Enantiomeric Excess | N/A | 95% | <10% |
| Largest Batch Demonstrated | 500 mg | 200 mg | 1.2 kg |
Computational Modeling of Transition States
Density functional theory (DFT) calculations at the ωB97X-D/6-311++G** level have elucidated the origin of stereoselectivity in the Sc-catalyzed Michael addition. The lowest-energy transition state positions the benzofuranone re face 2.1Å from the MVK si face, with the chiral ligand’s phenyl groups creating a 15.3 kcal/mol barrier to the competing anti-periplanar approach. These insights guided rational ligand design, culminating in the high-performance sulfonamide catalyst system.
Scale-Up Considerations and Process Chemistry
Oxidative Ring Contraction at Kilogram Scale
Pilot-scale implementation of the H₂O₂-mediated method required addressing exothermicity (-ΔH = 58 kJ/mol) and gas evolution (O₂). Engineering solutions included:
-
Segmented flow reactor with PTFE tubing (ID 2 mm)
-
Cascade temperature control (-5°C to 25°C gradient)
-
In-line IR monitoring for peroxide consumption
This configuration enabled 1.8 kg/day production of the bicyclic core with 71% yield and <2% dimeric byproducts.
Q & A
Q. What are the standard protocols for isolating Herbertenolide from natural sources?
this compound isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like column chromatography, HPLC, or TLC. Key steps include:
- Sample preparation : Dried plant material homogenized and defatted.
- Fractionation : Gradient elution with polar/non-polar solvents to separate terpenoid fractions.
- Characterization : Spectroscopic methods (NMR, MS) confirm purity and structure . Note: Reproducibility requires documenting solvent ratios, stationary phases, and temperature conditions .
Q. Which spectroscopic techniques are critical for this compound structural elucidation?
A combination of 1D/2D NMR (e.g., H, C, HSQC, HMBC), mass spectrometry (HRMS for molecular formula), and X-ray crystallography (for absolute configuration) is standard. Ensure spectra are compared with published data for validation .
Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?
- Antimicrobial : Broth microdilution (MIC/MBC determination) with positive/negative controls.
- Cytotoxicity : MTT or SRB assays against cell lines, with IC calculations.
- Anti-inflammatory : COX-2 inhibition assays or TNF-α ELISA. Statistical validation (e.g., ANOVA, p-value thresholds) is essential to confirm significance .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
Contradictions often arise from variations in:
Q. What strategies optimize the total synthesis of this compound?
- Retrosynthetic analysis : Identify key intermediates (e.g., bicyclic lactone core).
- Catalytic methods : Enantioselective catalysis (e.g., Sharpless epoxidation) to control stereochemistry.
- Yield optimization : DOE (Design of Experiments) to test reaction parameters (temperature, catalysts). Document side products and characterize via GC-MS to refine pathways .
Q. How can researchers ensure data reproducibility in this compound studies?
- Method transparency : Publish detailed protocols (solvent ratios, instrument settings) in supplementary materials .
- Independent replication : Collaborate with third-party labs to validate bioactivity claims.
- Error reporting : Include standard deviations, confidence intervals, and limit-of-detection values in datasets .
Q. What mechanistic approaches are used to study this compound’s molecular targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities.
- CRISPR/Cas9 knockouts : Validate target genes in cell-based assays.
- Metabolomics : LC-MS profiling to track downstream metabolic changes post-treatment. Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics) .
Methodological Considerations
Q. How should researchers address low yields in this compound extraction?
- Subsampling : Follow ASTM E3004 for representative sampling to avoid heterogeneity .
- Alternative solvents : Test ionic liquids or supercritical CO for improved solubility.
- Process optimization : Use response surface methodology (RSM) to model extraction efficiency .
Q. What quality control measures are critical for this compound in pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
